molecular formula C9H7NOS B091474 3-Phenylisothiazol-4-ol CAS No. 19389-31-2

3-Phenylisothiazol-4-ol

Cat. No.: B091474
CAS No.: 19389-31-2
M. Wt: 177.22 g/mol
InChI Key: MQCCNIYQKZKEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylisothiazol-4-ol is a chemical compound based on the isothiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. Isothiazole and its analogs, particularly isothiazol-3-one derivatives, are extensively investigated for their potent and broad-spectrum biological activities. The primary research value of these compounds stems from their ability to serve as key intermediates in synthesizing more complex molecules and their potential as pharmacologically active agents in preclinical studies. The biological activity of the isothiazole core is often attributed to its electrophilic nature. Research on related isothiazol-3-ones indicates a mechanism of action involving rapid and direct interaction with thiol groups on biological molecules. This interaction typically forms mixed disulfides, which can inhibit life-sustaining enzymes that rely on cysteine thiols at their active sites, leading to the disruption of essential cellular processes in microorganisms and cultured cells. This mechanism underpins the compound's utility in fundamental studies of cell biology and signal transduction. In vitro studies on various isothiazolone derivatives have revealed promising cytotoxic effects against a range of human cancer cell lines. For instance, one study on a nitrophenyl-isothiazol-3-one analog demonstrated potent and selective cytotoxicity against hepatoma (Huh7) cells, with effects superior to the standard chemotherapeutic agent 5-fluorouracil. The cell death was linked to a collapse in mitochondrial membrane potential and an increase in mitochondrial superoxide levels, indicating an apoptosis-mediated pathway involving tumor suppressor TP53 overexpression and oncogene MYCN downregulation. Beyond oncology research, isothiazole derivatives are valuable tools for studying microbial growth inhibition and biofouling control in industrial and environmental science contexts. Due to its structural features, this compound presents a versatile scaffold for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel research probes or optimizing biological activity. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19389-31-2

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

3-phenyl-1,2-thiazol-4-ol

InChI

InChI=1S/C9H7NOS/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-6,11H

InChI Key

MQCCNIYQKZKEDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC=C2O

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2O

Synonyms

3-Phenylisothiazol-4-ol

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenylisothiazol 4 Ol and Analogues

Contemporary Ring-Forming Reactions for 3-Phenylisothiazol-4-ol Synthesis

The construction of the isothiazole (B42339) ring is the foundational step in synthesizing this compound. Modern organic synthesis provides several powerful approaches to achieve this.

Intramolecular cyclization represents a robust strategy for forming the isothiazole ring by creating a key bond within a single molecular entity. A notable example involves the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargylsulfinylamides. acs.orgnih.gov This method facilitates the rapid assembly of polysubstituted isothiazoles under mild conditions and demonstrates a novel reactivity of tert-butanesulfinamide, proceeding through C–S and O–S bond cleavage. acs.orgnih.govacs.org The reaction is operationally simple and tolerates a variety of substituted phenyl groups, making it a viable pathway for producing precursors to this compound. acs.orgacs.org

Another key intramolecular approach is the oxidative dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones, an analogue class. mdpi.com This can be achieved using catalysts like Cu(I) with oxygen as the oxidant or through electrochemical methods, which generate hydrogen as the only byproduct, highlighting the elegance and environmental consciousness of modern cyclization techniques. mdpi.com

Table 1: Examples of Intramolecular Cyclization for Isothiazole Synthesis

Starting Material Reagents/Conditions Product Type Yield Reference
N-propargyl tert-butanesulfinylamide Trifluoroacetic acid (TFA), Dichloromethane, 0 °C Polysubstituted isothiazole Good acs.org
2-Mercaptobenzamides Cu(I) catalyst, O₂ atmosphere Benzo[d]isothiazol-3(2H)-one Excellent mdpi.com
2-Mercaptobenzamides Constant-current electrolysis, (n-Bu)₄NBr Benzo[d]isothiazol-3(2H)-one Moderate to Good mdpi.com

This table provides illustrative examples and is not exhaustive.

Multi-component reactions (MCRs) offer a highly efficient route to complex heterocyclic structures like isothiazoles in a single step, aligning with the principles of atom and step economy. These strategies involve the combination of three or more starting materials.

(3+2)-Heterocyclization: This approach involves the reaction of a three-atom component with a two-atom component. thieme-connect.com A classic example is the 1,3-dipolar cycloaddition between nitrile sulfides (a source of a C-N-S fragment) and acetylenes. thieme-connect.com For instance, 3-phenylisothiazole-4-carboxylic acid has been synthesized from a phenyloxathiazolone, which generates the nitrile sulfide (B99878) in situ, and methyl propiolate. thieme-connect.com Another (3+2) strategy involves reacting α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate, where the latter acts as a donor of the N-S fragment. thieme-connect.comthieme-connect.com

(4+1)-Heterocyclization: This strategy combines a four-atom precursor with a single-atom synthon. thieme-connect.com For example, compounds containing a preformed C-C-C-N or C-C-S-C fragment can be cyclized by introducing a sulfur or nitrogen source, respectively. thieme-connect.comthieme-connect.com The synthesis of 3,4-dichloroisothiazole-5-carbonitrile (B93185) from succinonitrile, sulfur, and chlorine gas is an industrially significant example that avoids costly and hazardous solvents. thieme-connect.com A three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur has also been developed to form isothiazoles through the formation of new C–S, C–N, and N–S bonds. acs.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of isothiazoles is a growing area of focus, aiming to reduce the environmental impact of chemical processes. researchgate.net

A key aspect of green synthesis is the reduction or elimination of hazardous solvents. Solvent-free reactions not only minimize waste but can also lead to improved reaction rates and yields. researchgate.net For instance, the oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be performed without a solvent using chromium trioxide supported on silica (B1680970) gel, either at room temperature or under microwave irradiation for a significantly shorter reaction time. thieme-connect.com The development of a visible-light-promoted synthesis of isothiazoles from α-imino-oxy acids at room temperature further highlights the move towards more environmentally friendly conditions, avoiding harsh reagents and high temperatures. rsc.org

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and higher selectivity.

Supported Catalysts: The use of catalysts supported on solid matrices, like silica gel, facilitates easier separation and recycling, reducing waste. thieme-connect.com Nano-nickel ferrite (B1171679) has been employed as a reusable catalyst for the synthesis of fused isothiazoles. arkat-usa.org

Biocatalysis: Nature's catalysts, enzymes, and whole organisms are increasingly used in organic synthesis. The use of naturally occurring fruit juices, such as lemon juice, has been explored as a biocatalyst for the synthesis of thiazole (B1198619) derivatives, a related class of heterocycles. researchgate.net Chitosan, a biodegradable polymer, and its derivatives have been investigated as eco-friendly biocatalysts for the synthesis of thiazoles, often in conjunction with ultrasound irradiation to enhance reaction efficiency. nih.govnih.gov These biocatalytic methods offer mild reaction conditions and the potential for high yields. nih.govnih.gov

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

Green Principle Methodology Example Reaction Catalyst/Medium Reference
Benign Conditions Visible-light photoredox catalysis Synthesis of isothiazoles from α-imino-oxy acids Organo-photocatalyst rsc.org
Solvent-Free Microwave-assisted synthesis Oxidative cyclization of 3-aminopropenethiones CrO₃/SiO₂ thieme-connect.com
Biocatalysis Ultrasound-assisted synthesis Synthesis of thiazole derivatives Chitosan-based hydrogel (TCsSB) nih.govnih.gov

This table provides examples of green chemistry applications in the synthesis of isothiazoles and related heterocycles.

Regioselective Functionalization and Derivatization Routes

Once the isothiazole ring is formed, regioselective functionalization and derivatization are crucial for synthesizing specific target molecules like this compound and for creating analogues with diverse properties. Derivatization modifies a compound's structure to enhance its properties for analysis or to build more complex molecules. researchgate.netlibretexts.org

A significant breakthrough in this area has been the development of methods for the direct and regioselective functionalization of the isothiazole ring. For 3-oxygenated isothiazoles, which are direct precursors to the "-ol" series, regioselective lithiation at the 5-position has been achieved using lithium diisopropylamide (LDA). nih.govacs.org This creates a stable 5-lithio anion that can react with various electrophiles to introduce a wide range of functional groups in a controlled manner, providing a convergent route to complex isothiazole derivatives. nih.govacs.orgresearchgate.net

The ease of nucleophilic displacement of groups at certain positions of the isothiazole ring, such as an alkylthio group at the 5-position, provides another powerful tool for derivatization. publish.csiro.auresearchgate.net This allows for the introduction of various nucleophiles to create a library of substituted isothiazoles. thieme-connect.com The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid and its subsequent reactions further illustrate how multifunctional isothiazoles can serve as versatile scaffolds for creating a wide array of derivatives. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgnih.gov Several of these reactions, including the Suzuki, Ullmann, Stille, Negishi, and Sonogashira couplings, have been instrumental in the synthesis of 3-arylisothiazoles. libretexts.orgthieme-connect.com

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgxisdxjxsu.asialibretexts.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org In the context of this compound synthesis, a key step would involve the coupling of a substituted phenylboronic acid with a 3-halo-isothiazol-4-ol derivative. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired 3-aryl-isothiazole product and regenerate the catalyst. xisdxjxsu.asialibretexts.org

Ullmann Reaction:

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl system, often requiring high temperatures. organic-chemistry.orglscollege.ac.in Modern variations, sometimes employing palladium or nickel catalysts, have been developed to proceed under milder conditions. lscollege.ac.in An Ullmann-type reaction could be envisioned for the synthesis of 3,3'-bis(isothiazol-4-ol) derivatives or for coupling an aryl halide to a pre-formed isothiazole ring. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Stille Coupling:

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium(0). organic-chemistry.orgnumberanalytics.comwikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.orgorgsyn.org For synthesizing this compound analogues, this would typically involve reacting a 3-halo-isothiazol-4-ol with an arylstannane. The catalytic cycle mirrors that of other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbons. wikipedia.org The synthesis of this compound analogues via Negishi coupling would involve the reaction of a 3-halo-isothiazol-4-ol with an arylzinc reagent. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. numberanalytics.com

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild conditions. wikipedia.orgnih.gov While not directly producing a 3-phenyl linkage, it could be used to introduce an alkynyl substituent at the 3-position of the isothiazole ring, which could then be further elaborated to a phenyl group. The mechanism involves separate catalytic cycles for palladium and copper. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Organometallic Reagent Electrophile Catalyst System Key Features
Suzuki Organoboron (e.g., boronic acid) Aryl/Vinyl Halide or Triflate Pd(0) complex, Base Mild conditions, stable reagents. organic-chemistry.orgxisdxjxsu.asia
Ullmann - (Aryl Halide self-coupling) Aryl Halide Copper (classic), Pd/Ni (modern) Forms symmetrical biaryls. organic-chemistry.orglscollege.ac.in
Stille Organotin (Organostannane) Aryl/Vinyl Halide or Pseudohalide Pd(0) complex Air and moisture stable reagents. organic-chemistry.orgwikipedia.orgorgsyn.org
Negishi Organozinc Aryl/Vinyl Halide or Triflate Pd or Ni catalyst High functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.net
Sonogashira Terminal Alkyne Aryl/Vinyl Halide Pd catalyst, Cu(I) co-catalyst Forms C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org

Post-Cyclization Functional Group Transformations

After the formation of the core isothiazole ring system, subsequent modifications of functional groups can be a powerful strategy to access a variety of analogues. A key example of this is the transformation of a carboxamide to a carboxylic acid.

The hydrolysis of a carboxamide group to a carboxylic acid is a fundamental transformation in organic synthesis. evitachem.com In the context of isothiazole chemistry, this can be achieved under either acidic or basic conditions. evitachem.comgoogle.com For instance, an isothiazole-4-carboxamide can be hydrolyzed to the corresponding isothiazole-4-carboxylic acid. google.com This carboxylic acid can then serve as a versatile intermediate for further derivatization, such as conversion to esters or other amide derivatives. The reaction conditions, such as the choice of acid or base, solvent, and temperature, are crucial for achieving high yields and avoiding unwanted side reactions on the isothiazole ring. google.com

Table 2: Example of Post-Cyclization Functional Group Transformation

Starting Material Reagents and Conditions Product
Isothiazole-4-carboxamide Acid or Base (e.g., NaOH, H₂SO₄), Water, Heat Isothiazole-4-carboxylic acid

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of organic molecules, including heterocyclic compounds like isothiazoles. nih.govrsc.org This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. nih.gov

The synthesis of isothiazole analogues on a solid phase has been demonstrated. nih.govresearchgate.net For example, a resin-bound starting material can be elaborated through a series of steps to construct the isothiazole ring. nih.gov This can involve the formation of a thiourea (B124793) on the resin, followed by cyclization with an appropriate reagent to form the isothiazole core. nih.gov Subsequent cleavage from the resin yields the desired isothiazole derivative. This approach is particularly amenable to combinatorial synthesis, allowing for the creation of a diverse range of analogues by varying the building blocks used in the synthesis. nih.govrsc.org While specific examples for this compound are not detailed in the provided results, the general principles of solid-phase synthesis of substituted thiazoles and other heterocycles are well-established and could be adapted for this target. nih.govrsc.orgresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 3 Phenylisothiazol 4 Ol

Rearrangement Reactions of Phenylisothiazoles and Related Isothiazoles

Rearrangement reactions of isothiazoles provide powerful methods for the synthesis of complex and difficult-to-access derivatives from more readily available structural isomers. These transformations can be induced by photochemical or acidic conditions, leading to a permutation of the cyclic system and its substituents.

Photochemical irradiation can be utilized to alter the structure of thiazoles and isothiazoles in a selective and predictable manner. repec.orgabertay.ac.uk Upon photoexcitation, these derivatives populate their π,π* singlet excited states, which then undergo a series of structural rearrangements. repec.orgabertay.ac.uk This approach operates under mild photochemical conditions and tolerates a wide range of functional groups. repec.orgabertay.ac.uk

Theoretical studies on model systems such as 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole (B1604631) have identified three primary mechanisms for photochemical isomerization: researchgate.netrsc.org

Internal Cyclization-Isomerization (Path A): This pathway involves the formation of a bicyclic intermediate, followed by bond cleavage and rearrangement to the isomer.

Ring Contraction-Ring Expansion (Path B): This mechanism proceeds through a Dewar-like intermediate.

Direct Mechanism (Path C): This route involves a direct transposition of the heteroatoms and is often the preferred pathway. rsc.org

Experimental studies on 3-phenylisothiazole (B82050) and 5-phenylisothiazole (B86038) have shown that they undergo phototransposition through competing pathways. acs.orgnih.gov One pathway involves an electrocyclic ring closure followed by a heteroatom migration. acs.orgnih.gov The other major pathway is an N(2)-C(3) interchange reaction. acs.orgnih.gov For 5-phenylisothiazole, the N(2)-C(3) interchange pathway is enhanced by the addition of triethylamine (B128534) and by increasing the solvent polarity. acs.orgnih.gov In contrast, the product distribution from the phototransposition of 3-phenylisothiazole is not significantly affected by these factors. acs.orgnih.gov In addition to phototransposition, 5-phenylisothiazole can also undergo photocleavage to form 2-cyano-1-phenylethenethiol. acs.orgnih.gov

Table 1: Photochemical Rearrangement Pathways of Phenylisothiazoles

Compound Reaction Pathway Influencing Factors Products
5-Phenylisothiazole Electrocyclic ring closure-heteroatom migration - Isomeric phenylthiazoles
N(2)-C(3) interchange Enhanced by triethylamine and polar solvents Isomeric phenylthiazoles
Photocleavage - 2-Cyano-1-phenylethenethiol
3-Phenylisothiazole Electrocyclic ring closure-heteroatom migration Not significantly affected by additives or solvent polarity Isomeric phenylthiazoles
N(2)-C(3) interchange Not significantly affected by additives or solvent polarity Isomeric phenylthiazoles

Acid-catalyzed rearrangements provide another avenue for the structural modification of isothiazole (B42339) derivatives. These reactions often proceed through carbocation intermediates, where a shift of a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) can lead to a more stable intermediate. allen.in

A notable example is the synthesis of 3-halo-isothiazole-5-carbonitriles through the acid-catalyzed ring rearrangement of 1,2,3-dithiazol-5-ylidene-acetonitriles. sci-hub.sersc.org Treatment with hydrochloric acid or hydrobromic acid affords the corresponding 3-chloro- and 3-bromo-isothiazole-5-carbonitriles in high yields. sci-hub.se

Another type of rearrangement observed in heterocyclic systems is the Wittig-type rearrangement. For instance, the synthesis of 3-substituted benzoisothiazoles can be achieved through a Wittig-type oxidative heteroatom approach. rsc.org

The Beckmann rearrangement, which converts an oxime to a substituted amide, and the Favorskii rearrangement, which transforms α-halo ketones into carboxylates or esters, are other examples of rearrangements that can be applied in heterocyclic chemistry. allen.insolubilityofthings.commsu.edu

Reaction Pathways and Kinetics of 3-Phenylisothiazol-4-ol Derivatives

The study of reaction pathways and kinetics is crucial for understanding and optimizing chemical transformations. researchgate.netmdpi.comnih.gov For isothiazole derivatives, kinetic studies have provided insights into their reactivity.

The kinetics of the phototransposition of 3-phenylisothiazole and 5-phenylisothiazole have been investigated. nih.gov The observation that the reaction pathway for 5-phenylisothiazole is influenced by solvent polarity and the presence of triethylamine suggests the involvement of a polar intermediate in the N(2)-C(3) interchange mechanism. nih.gov

A study on the reactivity of 4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one (B36803) with dibromine and sulfuryl chloride using DFT methods showed that the reactions have a polar character. physchemres.org The calculated differences in the electrophilicity index indicated that the isothiazolinone acts as a nucleophile, and the halogenating agent acts as an electrophile. physchemres.org The study also revealed that the reactions with sulfuryl chloride are kinetically more favorable than those with dibromine. physchemres.org

Electrophilic and Nucleophilic Reactivity at Specific Isothiazole Ring Positions

The isothiazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles due to the electronic effects of the nitrogen and sulfur atoms.

Nucleophilic Substitution: Position 5 of the isothiazole ring is generally more susceptible to nucleophilic attack than position 3. thieme-connect.com This is particularly true for isothiazoles containing electron-withdrawing groups. For example, isothiazoles with chlorine atoms at positions 4 and 5 and an electron-withdrawing group at position 3 readily undergo nucleophilic substitution at the 5-position. thieme-connect.com

Electrophilic Substitution: The isothiazole ring is generally less reactive towards electrophilic substitution than benzene. The presence of the electron-withdrawing nitrogen atom deactivates the ring. However, electrophilic attack can occur, with position 4 being the most favored site for electrophilic substitution. thieme-connect.com

Table 2: Reactivity of the Isothiazole Ring

Position Reactivity towards Nucleophiles Reactivity towards Electrophiles
C3 Less reactive than C5 -
C4 - Most reactive site
C5 Most reactive site -

Oxidative and Reductive Transformations in Phenylisothiazol-4-ol Systems

The sulfur atom in the isothiazole ring can undergo oxidation to form sulfoxides and sulfones. thieme-connect.com These transformations can significantly alter the electronic properties and reactivity of the isothiazole system. For example, the oxidation of 3-aminoisothiazoles with arylsulfonyloxaziridines can yield the corresponding 3-aminoisothiazole sulfoxides. thieme-connect.com

Reductive transformations of isothiazoles can lead to the formation of the corresponding thiols or amine derivatives. For instance, mild reduction of 3-phenylthieno[3,2-d]isothiazole has been reported. grafiati.com

Oxidative conditions are also employed in the synthesis of the isothiazole ring itself. A key synthetic route involves the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com This can be achieved using reagents like chromium trioxide on silica (B1680970) gel. thieme-connect.com

Computational Chemistry and Theoretical Studies of 3 Phenylisothiazol 4 Ol

Tautomeric Equilibria and Energetics of 3-Phenylisothiazol-4-ol

Isothiazole (B42339) derivatives with hydroxyl groups, such as this compound, are known to exist as a mixture of tautomers. The equilibrium between these forms is a critical aspect of their chemistry, influencing their physical properties, stability, and biological activity. This phenomenon involves the migration of a proton and a shift in bonding electrons. byjus.com

This compound can exist in a tautomeric equilibrium with its keto form, 3-phenylisothiazol-4(5H)-one. This is a classic example of enol-keto tautomerism, a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol (an alcohol adjacent to a double bond). byjus.comwikipedia.org The interconversion between the keto and enol forms involves the movement of an alpha-hydrogen and the reorganization of pi-electrons. wikipedia.org

Enol Form (this compound) : This form contains a hydroxyl group bonded to the C4 carbon of the isothiazole ring. Its stability can be influenced by factors such as aromaticity and the potential for intramolecular hydrogen bonding. libretexts.org

Keto Form (3-phenylisothiazol-4(5H)-one) : This tautomer features a carbonyl group at the C4 position. Generally, the keto form of many simple carbonyl compounds is thermodynamically more stable than the enol form due to the greater strength of the C=O double bond compared to a C=C double bond. byjus.comorientjchem.org

However, in systems like β-dicarbonyls, the enol form can be significantly stabilized by conjugation and the formation of a six-membered quasi-aromatic ring via intramolecular hydrogen bonding. libretexts.orgresearchgate.net For this compound, the enol tautomer can be stabilized by an intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen atom at position 2 of the isothiazole ring. Computational studies on analogous systems like 2,4-pentanedione show the enol form can be predominant due to these stabilizing factors. libretexts.org

Tautomeric FormKey Structural FeaturePrimary Stabilizing FactorsPrimary Destabilizing Factors
Enol (this compound)C=C-OH groupIntramolecular H-bonding, Aromaticity/Conjugation libretexts.orgresearchgate.netWeaker C=C bond vs. C=O bond orientjchem.org
Keto (3-phenylisothiazol-4(5H)-one)C=O groupHigh strength of C=O double bond byjus.comorientjchem.orgDisruption of aromaticity, Lack of intramolecular H-bond

The surrounding solvent environment plays a pivotal role in determining the position of the tautomeric equilibrium. irb.hrresearchgate.net The preference for one tautomer over another can be shifted significantly by changing the polarity of the solvent. irb.hrmissouri.edu

In nonpolar solvents, the enol form is often favored, as the stabilizing effect of the intramolecular hydrogen bond is most pronounced without competition from solvent molecules. masterorganicchemistry.com Conversely, polar protic solvents can form intermolecular hydrogen bonds with the solute. These interactions can disrupt the internal hydrogen bond of the enol form and preferentially solvate the more polar keto tautomer, thus shifting the equilibrium in favor of the keto form. orientjchem.orgwuxibiology.com For example, studies on 5-phenylisothiazolidin-4-one 1,1-dioxides have shown that the keto form is favored in the less polar deuterochloroform, while the enolic tautomer predominates in the highly polar dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de Similarly, for β-diketones like acetylacetone, the enol content is high in nonpolar solvents like carbon tetrachloride and decreases in polar solvents like water. masterorganicchemistry.com

Theoretical models, particularly those incorporating the Polarizable Continuum Model (PCM), are employed to simulate solvent effects and predict the relative stabilities of tautomers in different media. orientjchem.org These calculations often confirm the experimental observation that polar solvents tend to stabilize the keto form due to its typically larger dipole moment. orientjchem.orgwuxibiology.com

Solvent TypeDominant InteractionEffect on Intramolecular H-BondFavored Tautomer (General Trend)Example System
Nonpolar (e.g., Cyclohexane, CCl₄)Van der Waals forcesPreservedEnol masterorganicchemistry.comAcetylacetone masterorganicchemistry.com
Polar Aprotic (e.g., DMSO, Acetonitrile)Dipole-dipole interactionsWeakenedKeto or Enol (system-dependent) researchgate.netthieme-connect.de5-Phenylisothiazolidin-4-one 1,1-dioxide thieme-connect.de
Polar Protic (e.g., Water, Methanol)Intermolecular H-bondingDisruptedKeto orientjchem.org3-Phenyl-2,4-pentanedione orientjchem.org

Intermolecular interactions are fundamental in dictating the tautomeric balance, especially in the solid state and in solution. researchgate.net While intramolecular hydrogen bonding is a key factor in stabilizing the enol form, intermolecular hydrogen bonds with solvent molecules or other solute molecules can compete and alter the equilibrium. missouri.edu

Halogen bonds, while not directly applicable to the parent this compound, are a relevant consideration for its halogenated derivatives. These are noncovalent interactions where a halogen atom acts as an electrophilic species. The study of intermolecular interaction potential maps, derived from energy decomposition analysis, provides a method to visualize and understand the physical origins of such interactions. rsc.org

Interaction TypeDescriptionPotential Influence on this compound Tautomerism
Intramolecular Hydrogen BondH-bond within a single molecule (e.g., O-H···N).Strongly stabilizes the enol tautomer. libretexts.org
Intermolecular Hydrogen BondH-bond between molecules (e.g., with solvent or other solute molecules). libretexts.orgCan disrupt intramolecular H-bonds, shifting equilibrium toward the keto form. missouri.edu
π-π StackingAttractive, noncovalent interactions between aromatic rings.Can influence crystal packing and stability of both tautomers. researchgate.net
Halogen BondNoncovalent interaction involving a halogen atom (relevant for derivatives).Could influence supramolecular assembly in halogenated analogues. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. rsc.org Computational methods, such as those based on DFT, can be used to locate the geometry of a transition state. rsc.orgnih.gov Once located, a frequency calculation is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. researchgate.net

The energy difference between the reactants and the transition state defines the activation energy barrier. rsc.org By calculating these barriers for different possible reaction pathways, chemists can predict which mechanism is kinetically favored. For example, in a potential synthetic route to this compound, different cyclization strategies could be computationally evaluated to identify the most efficient one.

The table below provides a hypothetical example of calculated activation barriers for two competing reaction pathways involving this compound.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Barrier (kcal/mol)
Pathway A0.025.325.3
Pathway B0.035.135.1
Note: The data in this table is illustrative and not from actual experimental or computational results for this compound.

Energy transfer is a fundamental process in photochemistry where an excited molecule (a donor) transfers its excitation energy to another molecule (an acceptor). nih.gov Computational chemistry, particularly through the application of Marcus theory, can provide quantitative insights into the kinetics of these processes. nih.govrsc.org Marcus theory was originally developed to describe electron transfer reactions but has been extended to understand energy transfer as well. wikipedia.org

According to Marcus theory, the rate of energy transfer depends on several factors, including the driving force (the difference in excitation energies between the donor and acceptor) and the reorganization energy. The reorganization energy has two components: an inner-sphere component related to changes in bond lengths and angles within the molecules, and an outer-sphere component related to the rearrangement of solvent molecules. libretexts.org

For this compound, if it were to act as a photosensitizer (an energy donor), computational models could predict the rates of energy transfer to various potential acceptor molecules. This would involve calculating the triplet energy of this compound (as triplet states are often involved in energy transfer) and the reorganization energies for the energy transfer process. Such studies are valuable in designing photochemical systems where efficient energy transfer is desired. The application of Marcus theory in combination with DFT calculations has been shown to be a convenient strategy to estimate the kinetics of energy transfer processes with good accuracy. nih.govrsc.org

The following table illustrates how Marcus theory parameters, which could be computationally derived, are used to understand energy transfer from an excited state of this compound to an acceptor molecule.

ParameterValueUnit
Donor Triplet Energy (ETD)2.5eV
Acceptor Triplet Energy (ETA)2.2eV
Driving Force (ΔG°)-0.3eV
Inner-Sphere Reorganization Energy (λi)0.2eV
Outer-Sphere Reorganization Energy (λo)0.5eV
Total Reorganization Energy (λ)0.7eV
Energy Transfer Barrier (ΔG‡)0.03eV
Note: The data in this table is illustrative and not from actual experimental or computational results for this compound.

Structure Activity Relationship Sar and Mechanistic Correlates for 3 Phenylisothiazol 4 Ol Derivatives

Principles and Methodologies of SAR in Isothiazole (B42339) Chemistry

The exploration of the Structure-Activity Relationship (SAR) is a foundational element in medicinal chemistry, aiming to connect the specific structural features of a chemical compound to its biological activity. drugdesign.orgslideshare.net For isothiazole derivatives, SAR studies are crucial for optimizing their therapeutic potential by systematically modifying the molecular structure to enhance efficacy and selectivity. The primary goal is to identify the pharmacophore—the essential arrangement of structural features responsible for the desired biological response. slideshare.net

Methodologies in SAR involve the synthesis of a series of analog compounds where specific parts of the lead molecule, such as 3-phenylisothiazol-4-ol, are altered. drugdesign.org These alterations can include changing substituents, modifying the core scaffold, or varying the stereochemistry. slideshare.net Researchers then evaluate the biological activity of these new derivatives. By comparing the changes in activity with the corresponding structural modifications, relationships are established. drugdesign.org

Key principles guiding these studies in isothiazole chemistry include:

Identification of Functional Groups: Determining which groups on the isothiazole ring or its phenyl substituent are critical for interaction with a biological target. For example, hydrogen bond donors or acceptors can be crucial for binding affinity. drugdesign.org

Impact of Physicochemical Properties: Analyzing how modifications affect properties like hydrophobicity, electronic distribution, and steric bulk. ptfarm.pl These properties govern how a molecule travels to its target and how well it fits into a binding site. ubaya.ac.id

Bioisosteric Replacement: Substituting one part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere) to investigate which properties are essential for activity.

The insights gained from SAR are used to build a model that explains the observed activities, guiding the rational design of new, more potent, and selective compounds. drugdesign.org

Elucidating Molecular Determinants of Activity through Structural Modifications

The biological activity of isothiazole derivatives is profoundly influenced by the electronic and steric nature of their substituents. ubaya.ac.id Electronic effects relate to the electron-donating or electron-withdrawing properties of a substituent, which can alter the charge distribution across the molecule and affect its interaction with a target. nih.gov Steric parameters refer to the size and shape of the substituent, which can dictate how the molecule fits into a receptor's binding pocket. ubaya.ac.id

Electronic Effects: The introduction of electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen atoms (e.g., -Cl, -F), or electron-donating groups (EDGs), like methyl (-CH3) or methoxy (B1213986) (-OCH3), can significantly modulate biological activity. mdpi.commdpi.com For instance, a study on benzothiazole (B30560) derivatives showed that substituting with a strong EWG like -NO2 lowered the energy of the frontier molecular orbitals (HOMO and LUMO), which can be advantageous for charge transport properties. mdpi.com In other cases, the presence of specific halogenated or phenolic substitutions on 1,3-thiazole derivatives was explored to modulate bioactivity. mdpi.com The structure-activity relationship for a series of thiazole-sulfonamide derivatives was found to be dependent on the nature, position, and electron-donating or -withdrawing effects of substituents on the phenyl ring. nih.gov

Steric Effects: The bulkiness of a substituent can either enhance or hinder biological activity. A bulky group might create a better fit within a large, hydrophobic pocket of a target protein, thereby increasing activity. Conversely, it could cause steric hindrance, preventing the molecule from binding effectively. drugdesign.org In an analysis of dioxobenzothiazole analogs, steric and polar repulsions between the nitrogen atom of the thiazole (B1198619) and the target protein were found to limit the potency of the compounds. drugdesign.org SAR studies on various heterocyclic compounds confirm that steric parameters, alongside electronic and lipophilic properties, have a significant correlation with anti-inflammatory activity. nih.gov

The interplay between these parameters is often complex. The optimal substituent for a particular position on the this compound scaffold depends on the specific topology and chemical environment of its biological target.

Table 1: Impact of Substituent Parameters on Derivative Activity

Parameter Type of Substituent Example General Impact on Molecular Properties Potential Effect on Biological Activity Citation
Electronic Electron-Withdrawing Group (-NO₂, -Cl) Lowers HOMO/LUMO energy levels, alters charge distribution. Can enhance binding through specific polar interactions or improve charge transport. mdpi.com
Electronic Electron-Donating Group (-OCH₃, -CH₃) Raises HOMO/LUMO energy levels, increases electron density in certain regions. May improve interactions with electron-deficient areas of a target. mdpi.com
Steric Small Group (-H, -F) Minimal spatial bulk. Allows access to sterically constrained binding pockets. drugdesign.org
Steric Bulky Group (-C(CH₃)₃, -phenyl) Increases molecular size and volume. Can enhance binding in large hydrophobic pockets but may cause steric clashes. drugdesign.org

A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers demonstrated that changing the position of the nitro group (ortho-, meta-, or para-) resulted in each compound crystallizing in a different system. mdpi.com This highlights how positional changes directly influence intermolecular interactions and crystal packing. The ortho-substituted isomer, due to steric hindrance, adopted a more distorted geometry compared to the others. mdpi.com Such structural changes can profoundly affect a molecule's physical properties and how it is recognized by a biological target. acs.org

In the context of drug design, the position of a substituent can determine whether a key functional group is correctly oriented to form a critical hydrogen bond or other favorable interaction within a receptor's active site. For example, SAR studies on cholinesterase inhibitors showed that a methoxy substituent at the para-position of a phenyl ring resulted in the most effective acetylcholinesterase inhibitor in that series. academie-sciences.fr Similarly, for a series of anti-inflammatory compounds, moving a substituent from the α to the β position on a naphthalene (B1677914) ring altered the molecular packing from a herringbone to a bricklayer arrangement, leading to significantly different electrical properties. acs.org Therefore, the exploration of positional isomers is a critical step in SAR studies to fine-tune the activity of lead compounds like this compound.

Integration of Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into SAR at a molecular level. bepls.comresearchgate.net Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling allow for the rapid evaluation of virtual compounds, helping to prioritize synthetic efforts and rationalize experimental findings. mdpi.comajchem-b.com

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as an isothiazole derivative) when bound to the active site of another (a receptor, typically a protein). bepls.comkaznu.kz This technique is pivotal for understanding the structural basis of a compound's activity. analis.com.my By simulating the ligand-receptor interaction, docking can identify key binding modes and the specific amino acid residues involved in forming interactions like hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov

For example, in a study of thiazole derivatives designed as anti-inflammatory agents, molecular docking was used to simulate their binding to the COX-2 enzyme. bepls.com The results revealed the specific orientation of the ligands within the enzyme's active site and calculated their binding free energies, which correlated with their observed activity. bepls.com Similarly, docking studies on thiazole derivatives targeting the enzyme Glucosamine-6-phosphate synthase showed that the best inhibitors formed hydrogen bonds with multiple amino acid residues in the active pocket. analis.com.my

Docking scores, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity, with lower (more negative) scores suggesting stronger binding. mdpi.comanalis.com.my This information allows researchers to rank virtual compounds and understand why certain structural modifications enhance or diminish activity.

Table 2: Example of Molecular Docking Results for Thiazole Derivatives

Compound Target Protein Docking Score (kcal/mol) Key Interacting Amino Acid Residues Citation
Designed Thiazole 1 HCV NS5B Polymerase -9.3 Not specified mdpi.com
Designed Thiazole 2 HCV NS5B Polymerase -8.5 Not specified mdpi.com
Co-crystallized Ligand HCV NS5B Polymerase -7.5 Not specified mdpi.com
Thiazole Derivative T3 GlcN-6-P synthase -7.09 Not specified analis.com.my
Thiazole Derivative 4a Lanosterol 14α-demethylase -8.715 Hydrogen bonding and π-π stacking interactions noted nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activities. ptfarm.plajchem-b.com A QSAR model is a mathematical equation that correlates numerical values representing molecular features, known as descriptors, with activity data (e.g., IC₅₀ values). mdpi.combrieflands.com

The process of developing a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities is selected. ijpsdronline.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can represent various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological features. ptfarm.plmdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that best correlates a subset of the calculated descriptors with the observed biological activity. mdpi.combrieflands.com

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. ijpsdronline.com

A study on isothiazole derivatives targeting the Hepatitis C virus (HCV) NS5B polymerase successfully developed QSAR models using MLR and ANN. mdpi.com The models were built using seventeen molecular descriptors for thirty-eight compounds and showed good predictive ability. mdpi.com Such validated QSAR models are powerful tools; they can be used to predict the activity of newly designed, unsynthesized compounds, thereby guiding the design of more potent inhibitors and saving significant time and resources. ptfarm.plmdpi.com

Advanced Analytical Methodologies for Research on 3 Phenylisothiazol 4 Ol

Hyphenated Spectrometric Techniques for Structural Elucidation beyond Basic Identification

Hyphenated spectrometric methods are indispensable for obtaining detailed molecular information. They combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing insights into the elemental composition and structural architecture of 3-Phenylisothiazol-4-ol.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass and elemental composition of a compound. researchgate.netplasmion.commsu.edu For this compound (C₉H₇NOS), HRMS can confirm its molecular formula with high accuracy, distinguishing it from other isobaric compounds. msu.edu

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are employed to investigate the molecule's fragmentation pathways. researchgate.netrsc.org Through collision-induced dissociation (CID), the molecular ion is fragmented, and the resulting product ions provide a wealth of structural information. researchgate.net While direct fragmentation data for this compound is not extensively published, analysis of related phenylthiazole and isothiazole (B42339) structures allows for the prediction of its likely fragmentation patterns. nih.govnist.gov The isothiazole ring, being a key feature, often dictates the primary fragmentation routes. Cleavage of the phenyl group, loss of small neutral molecules like CO, H₂O, or HCN, and rupture of the heterocyclic ring are expected fragmentation channels.

A study on phenylthiazole derivatives using LC/QTOF-MS identified key fragmentation patterns that can serve as a model. nih.gov The fragmentation pathways are crucial for the structural confirmation of newly synthesized analogues and for identifying unknown metabolites or degradation products in various matrices.

Table 1: Predicted Key Fragmentation Ions for this compound based on Analogous Structures

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Probable Neutral LossInferred Structural Fragment
178.0270 [M+H]⁺150.0321COLoss of carbonyl from keto-tautomer
178.0270 [M+H]⁺134.0372CSCleavage of the isothiazole ring
178.0270 [M+H]⁺101.0498C₆H₅ (Phenyl)Loss of the phenyl substituent
178.0270 [M+H]⁺77.0386C₂H₂NOSPhenyl cation

Note: The m/z values are theoretical and based on predicted fragmentation pathways. Actual experimental values may vary slightly.

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR, Dynamic NMR) for Tautomerism and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Advanced NMR techniques provide deeper insights into the dynamic nature and solid-state structure of this compound.

Tautomerism: this compound can exist in a tautomeric equilibrium with its keto form, 3-phenylisothiazolidin-4-one. This keto-enol tautomerism is a critical aspect of its chemistry. encyclopedia.pubmasterorganicchemistry.com NMR spectroscopy is a primary tool for investigating such equilibria. encyclopedia.pub The presence and ratio of tautomers are highly dependent on the solvent, temperature, and pH. masterorganicchemistry.com

One-dimensional ¹H and ¹³C NMR can often distinguish between the keto and enol forms. rsc.orgrsc.org For instance, the ¹³C chemical shift of the carbon bearing the oxygen (C4) is expected to be significantly different for the enol (C-OH) and keto (C=O) forms. rsc.org Studies on analogous α-heterocyclic ketones show that the enol carbon typically resonates in the range of 161–171 ppm, while the keto carbon is found further downfield. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals, confirming the connectivity within the molecule for each tautomer present. frontiersin.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations, providing information about the preferred conformation and the spatial proximity of different parts of the molecule. researchgate.net

Solid-State NMR (ssNMR): In the solid state, where molecular motion is restricted, ssNMR can provide detailed structural information that is inaccessible in solution. mdpi.com This technique is particularly valuable for studying polymorphism and the specific tautomeric form present in the crystalline state. mdpi.com Magic-angle spinning (MAS) is used to average out anisotropic interactions, leading to higher resolution spectra. sci-hub.box For this compound, ssNMR could definitively determine the bond lengths and angles in the solid phase, confirming the dominant tautomer and revealing intermolecular packing interactions.

Dynamic NMR (DNMR): DNMR is used to study dynamic processes like conformational changes or the rate of tautomeric interconversion. youtube.comacs.org By recording NMR spectra at various temperatures, it is possible to observe changes in the spectra as the rate of exchange between different states (e.g., conformers or tautomers) changes. youtube.com From these temperature-dependent spectra, thermodynamic and kinetic parameters, such as the activation energy (ΔG‡) for the interconversion process, can be calculated. uc.pt For this compound, DNMR could quantify the energy barrier for the keto-enol tautomerization.

Chromatographic Separations for Complex Reaction Mixtures and Purity Assessment

The synthesis of this compound can lead to complex mixtures containing starting materials, intermediates, byproducts, and isomers. organic-chemistry.org Effective chromatographic separation is therefore essential for isolating the target compound and assessing its purity.

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)

UPLC: Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. acs.org This makes it an ideal technique for the analysis of polar heterocyclic compounds like this compound. researchgate.netmdpi.com Given its polarity and potential for tautomerism, a reversed-phase UPLC method would likely be employed.

A typical UPLC-MS/MS method for polar heterocyclic compounds would utilize a C18 or a specialized polar-retained column. sci-hub.boxacs.org The mobile phase often consists of a gradient mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive such as formic acid to improve peak shape and ionization efficiency. acs.org

Table 2: Representative UPLC Method Parameters for Analysis of Polar Heterocyclic Compounds

ParameterCondition
Column Acquity UPLC BEH Shield RP18 (1.7 µm, 100 x 2.1 mm) acs.org
Mobile Phase A 0.1% Formic Acid in Water acs.org
Mobile Phase B 0.1% Formic Acid in Acetonitrile acs.org
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 45 °C acs.org
Detection UV (PDA) and/or Mass Spectrometry (MS/MS)

GC: Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile compounds. researchgate.netspectroscopyonline.com While this compound itself may have limited volatility due to its hydroxyl group and potential for hydrogen bonding, derivatization (e.g., silylation) can be performed to increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov GC-MS is particularly effective for identifying and quantifying impurities and byproducts in synthesis reaction mixtures. researchgate.net

Multidimensional Chromatography (e.g., GC×GC) for Detailed Profiling

For exceptionally complex samples, such as crude reaction products or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) provides unparalleled separation power. shimadzu.com.aulabrulez.com GC×GC employs two columns with different stationary phases (e.g., nonpolar and polar), offering a much higher peak capacity than single-dimension GC. vu.nl

In the context of this compound synthesis, GC×GC could be used to separate isomeric byproducts from the main product, providing a detailed "fingerprint" of the reaction mixture. spectroscopyonline.comvu.nl This technique, often coupled with Time-of-Flight Mass Spectrometry (TOF-MS), allows for the tentative identification of hundreds or even thousands of compounds in a single run, which is invaluable for reaction optimization and impurity profiling. vu.nl

Spectroscopic Techniques for Investigating Intermolecular Interactions and Dynamics

The hydroxyl group of this compound and the nitrogen and sulfur atoms in the isothiazole ring can all participate in intermolecular interactions, most notably hydrogen bonding. These interactions significantly influence the compound's physical properties and can be investigated using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to the vibrations of chemical bonds and is an excellent tool for studying hydrogen bonding. researchgate.netnih.govmdpi.com The O-H stretching vibration of the hydroxyl group in this compound is particularly informative. In a non-hydrogen-bonding environment (e.g., a dilute solution in a nonpolar solvent), a sharp absorption band is expected around 3600 cm⁻¹. When intermolecular hydrogen bonds are formed (e.g., in the solid state or in concentrated solutions), this band broadens and shifts to a lower frequency (typically 3200-3500 cm⁻¹). rsc.org The extent of this shift provides a qualitative measure of the hydrogen bond strength. mdpi.com Far-infrared spectroscopy can also probe the low-frequency vibrational modes associated with the collective motions of hydrogen-bonded networks. rsc.org

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is influenced by its tautomeric state and intermolecular interactions. The keto and enol tautomers are expected to have different chromophores and thus distinct UV-Vis spectra. rsc.org Changes in the solvent polarity can shift the absorption maxima (solvatochromism), providing insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules.

NMR Spectroscopy: As mentioned previously, the chemical shift of the hydroxyl proton in ¹H NMR is highly sensitive to hydrogen bonding. In aprotic solvents, its chemical shift can vary significantly with concentration and temperature, providing evidence of intermolecular interactions. mdpi.com Advanced studies can use these changes to explore the thermodynamics of dimer formation and other association phenomena. tandfonline.com

By combining these advanced analytical methodologies, researchers can assemble a detailed and multifaceted understanding of the chemical nature of this compound, from its fundamental structure and purity to its dynamic behavior and interactions with its environment.

Time-Resolved Spectroscopy for Reaction Kinetics and Excited States

Time-resolved spectroscopy is a powerful class of techniques used to observe the dynamics of chemical reactions and the behavior of molecules in their excited states. These methods monitor changes in a sample's spectroscopic properties as a function of time after an initial event, such as a laser pulse. By capturing spectra at different time delays, from picoseconds to seconds, researchers can identify transient intermediates, determine reaction rates, and elucidate reaction mechanisms. grafiati.comnih.gov

For a compound like this compound, time-resolved techniques could hypothetically be used to study:

Reaction Kinetics: The formation or degradation of this compound could be monitored in real-time. For example, by initiating a reaction and then probing the mixture at subsequent intervals, the rate constants for the appearance of the product or the disappearance of reactants could be determined. ncert.nic.in Techniques like time-resolved absorption or fluorescence spectroscopy would be suitable for tracking the concentration of species that absorb or emit light.

Excited States: Upon absorption of light, molecules are promoted to excited electronic states. The fate of these excited states (e.g., fluorescence, phosphorescence, or conversion to other states) can be studied using techniques like transient absorption spectroscopy. For this compound, this could provide insight into its photostability and photochemical reactivity. The lifetimes of its excited states and the pathways of their decay would be key parameters to investigate.

A hypothetical kinetic study on the synthesis of this compound could yield data such as that presented in Table 1, where the concentration of the compound is measured over time.

Table 1: Hypothetical Reaction Kinetic Data for the Formation of this compound (This data is illustrative and not from actual experiments)

Time (s)Concentration of this compound (M)
00.000
100.015
200.028
300.039
600.065
1200.098

Vibrational Spectroscopy (e.g., IR, Raman) for Structural Features and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Since different chemical bonds vibrate at characteristic frequencies, these techniques provide a molecular "fingerprint" that can be used to identify functional groups and deduce structural information. savemyexams.comnih.gov They are particularly sensitive to intermolecular interactions, such as hydrogen bonding. grafiati.com

For this compound, vibrational spectroscopy would be invaluable for:

Structural Confirmation: The presence of key functional groups would be confirmed by characteristic peaks in the IR and Raman spectra. The phenyl group, the isothiazole ring, and the hydroxyl (-OH) group each have distinct vibrational signatures.

Hydrogen Bonding Analysis: The hydroxyl group of this compound can act as a hydrogen bond donor, and the nitrogen and sulfur atoms in the isothiazole ring could potentially act as hydrogen bond acceptors. Hydrogen bonding significantly affects the vibrational frequency of the -OH group. In an IR spectrum, a free (non-hydrogen-bonded) -OH group typically shows a sharp absorption band around 3600 cm⁻¹, while a hydrogen-bonded -OH group gives rise to a broad and strong absorption at a lower frequency (typically 3200-3500 cm⁻¹). nih.gov The extent of this shift can provide information about the strength of the hydrogen bonding interactions.

Table 2 outlines the expected characteristic vibrational frequencies for the main functional groups in this compound.

Table 2: Predicted Characteristic IR and Raman Bands for this compound (These are general frequency ranges and not specific experimental data for this compound)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (hydroxyl)Stretching (H-bonded)3200-3500 (Broad, Strong)3200-3500 (Weak)
C-H (aromatic)Stretching3000-3100 (Medium)3000-3100 (Strong)
C=C (aromatic)Stretching1450-1600 (Medium)1450-1600 (Strong)
C=N (isothiazole)Stretching~1600 (Medium)~1600 (Medium)
C-O (hydroxyl)Stretching1000-1260 (Strong)Weak

Specialized Applications of 3 Phenylisothiazol 4 Ol in Advanced Chemical Research

Catalytic Applications Involving 3-Phenylisothiazol-4-ol and its Ligand Derivatives

The utility of heterocyclic compounds as ligands in transition metal catalysis is well-established. The nitrogen and sulfur atoms in the isothiazole (B42339) ring can act as coordination sites for metal centers, making derivatives of this compound potential candidates for designing novel ligands.

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The efficiency and selectivity of these reactions are heavily dependent on the ligand coordinated to the metal center, which is often palladium, nickel, or iron. nih.govnih.gov Ligands based on the isothiazole scaffold can be designed to modulate the electronic and steric environment of the metal catalyst.

Derivatives of this compound can serve as bidentate or monodentate ligands. The nitrogen atom of the isothiazole ring and the oxygen atom of the hydroxyl group could potentially coordinate with a metal center. The phenyl group at the 3-position would influence the steric bulk and electronic properties of the resulting organometallic complex. These complexes could find applications in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and direct arylation reactions. nih.govuwindsor.ca For instance, palladium complexes bearing such ligands could be employed to catalyze the coupling of aryl halides with organoboron compounds. uwindsor.carug.nl The development of new ligands is crucial for expanding the scope of these reactions to include more challenging substrates, such as those that are sterically hindered or possess sensitive functional groups. rug.nlnsf.gov

Research into related heterocyclic scaffolds like thiazoles has demonstrated their effectiveness in forming stable and active catalysts. nih.govresearchgate.net For example, novel thiazole (B1198619) scaffolds have been synthesized and utilized in green, one-pot multicomponent reactions, showcasing the versatility of such heterocyclic systems in catalysis. researchgate.net

Table 1: Potential Cross-Coupling Reactions Catalyzed by Metal Complexes of Isothiazole Derivatives

Reaction Name Reactants Metal Catalyst Potential Ligand Source
Suzuki-Miyaura Coupling Organoboron Compound + Organohalide Palladium (Pd) This compound derivative
Negishi Coupling Organozinc Compound + Organohalide Palladium (Pd) or Nickel (Ni) This compound derivative
Direct Arylation Arene (C-H bond) + Organohalide Palladium (Pd) This compound derivative
Kumada Coupling Grignard Reagent + Organohalide Nickel (Ni) or Palladium (Pd) This compound derivative

The design of novel catalytic systems often involves the synthesis of new molecular scaffolds that can be readily modified. nih.gov The isothiazole framework is an attractive platform for developing new catalysts due to its synthetic accessibility and the diverse range of biological and chemical activities its derivatives exhibit. researchgate.netresearchgate.net By modifying the substituents on the isothiazole ring, chemists can fine-tune the properties of the resulting catalyst. mdpi.com

For example, attaching chiral auxiliaries to the this compound structure could lead to the development of catalysts for asymmetric synthesis. The synthesis of pyranopyrazole derivatives using sustainable heterogeneous catalysts highlights the importance of creating efficient and recyclable catalytic systems. nih.gov Similarly, isothiazole-based catalysts could be immobilized on solid supports to facilitate their separation from the reaction mixture and improve their reusability, aligning with the principles of green chemistry. nih.gov The development of such systems is crucial for making chemical processes more environmentally friendly and economically viable. mdpi.com

Integration into Materials Science Research

Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.orgempa.ch Functional organic molecules like this compound can be incorporated into larger material structures to impart specific properties.

The functionalization of materials involves chemically modifying their surfaces or bulk structure to achieve desired properties. scirp.orgrsc.org The hydroxyl group of this compound provides a reactive handle for grafting the molecule onto the surface of various materials, such as silica (B1680970), polymers, or hydrogels. scirp.orgnih.govmdpi.com This can be achieved through techniques like sol-gel synthesis or by reacting the hydroxyl group with complementary functional groups on the material's surface. scirp.org

For instance, functionalizing silica nanoparticles with isothiazole derivatives could create hybrid materials with applications in sensing, catalysis, or as antimicrobial agents. mdpi.com The phenyl group would influence the hydrophobicity and intermolecular interactions of the modified material. The ability to pattern soft materials with functional molecules is crucial for applications in tissue engineering and the development of advanced bioassays. rsc.org

Functional polymers are macromolecules that possess specific chemical groups, leading to applications in diverse areas such as electronics, medicine, and coatings. utwente.nlpurdue.edu The this compound molecule can be used in polymerization processes in several ways. It can be converted into a monomer, for example, by esterification of the hydroxyl group with acrylic acid, and then copolymerized with other monomers to create functional polymers. nih.govunistra.fr

Alternatively, it can be used as a chain transfer agent or an initiator in controlled radical polymerization techniques, allowing for the synthesis of polymers with well-defined architectures and molecular weights. nih.gov The incorporation of the isothiazole moiety into a polymer backbone could enhance its thermal stability or introduce specific optical or electronic properties. purdue.edu

Table 2: Potential Roles of this compound in Polymer Science

Role in Polymerization Method of Incorporation Resulting Polymer Property Potential Application
Monomer (Co)polymerization after modification Modified thermal/optical properties Specialty plastics, coatings
Initiator/Chain Transfer Agent Controlled Radical Polymerization Controlled polymer architecture Advanced functional materials
Post-Polymerization Modification Grafting onto existing polymer Surface functionalization Biocompatible materials, sensors

Agrochemical Research: Chemical Design and Mode of Action Studies (Chemical Perspective)

From a chemical design perspective, this compound can be considered a valuable building block for creating new agrochemical candidates. cymitquimica.com The phenyl and hydroxyl groups offer sites for further chemical modification to optimize biological activity and physicochemical properties. kuey.net For example, in the design of novel fungicides, researchers often synthesize a library of related compounds by varying the substituents on a core scaffold to establish structure-activity relationships (SAR). nih.gov

The mode of action of many agrochemicals involves the inhibition of specific enzymes or the disruption of critical biological pathways in the target pest. researchgate.net For instance, some isothiazole-based fungicides are known to induce systemic acquired resistance (SAR) in plants, which is a plant's defense mechanism against a broad spectrum of pathogens. nih.govrsc.org Chemical studies on how the structure of this compound and its derivatives interact with biological targets at a molecular level are crucial for understanding their mode of action and for designing more effective and safer agrochemicals. oas.orgcoffeeandhealth.org Molecular docking studies can be used to predict the binding affinity of these compounds to target proteins, guiding the synthetic efforts towards more potent molecules. rsc.org

Future Research Trajectories for 3 Phenylisothiazol 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and efficient synthetic routes to 3-phenylisothiazol-4-ol and its analogs is a primary area for future research. While classical methods for isothiazole (B42339) synthesis exist, there is a growing demand for more sustainable and environmentally friendly approaches. rsc.orgnih.govresearchgate.net

Future research should focus on:

Green Chemistry Approaches: Investigating the use of green solvents, catalysts, and renewable starting materials to minimize the environmental impact of synthesis. nih.govresearchgate.net This includes exploring microwave-assisted and ultrasound-mediated reactions, which can offer advantages in terms of reaction times, yields, and energy efficiency. researchgate.net

Catalytic Systems: Developing novel catalytic systems, including metal-complex catalysts, for the synthesis of the isothiazole ring. thieme-connect.com This could lead to more selective and efficient transformations under milder reaction conditions. rsc.orgthieme-connect.com

Flow Chemistry: Implementing continuous flow setups for the synthesis of isothiazoles, which can offer improved safety, scalability, and process control compared to traditional batch methods. rsc.org

Retrosynthesis-Based Prediction: Employing computational retrosynthesis models to predict novel and promising synthetic pathways for this compound and its derivatives. researchgate.netnih.gov

A recent study highlighted a KOH-mediated, transition-metal-free annulation of dithioesters and aryl acetonitriles to produce substituted isothiazoles under aerial conditions, offering a scalable and more environmentally friendly alternative to previous methods. organic-chemistry.org Another innovative approach involves the metal-free, visible-light-promoted synthesis of isothiazoles, which represents a green option for forming the crucial N-S bond. rsc.org

Deeper Mechanistic Understanding of Rearrangements and Transformations

The isothiazole ring can undergo a variety of rearrangements and transformations, leading to a diverse range of heterocyclic compounds. A more profound understanding of the mechanisms governing these reactions is crucial for controlling product formation and designing novel synthetic strategies.

Future research directions include:

Mechanistic Studies of Ring Transformations: Investigating the mechanisms of rearrangements of isothiazoles into other heterocyclic systems, such as pyrazoles. researchgate.net This could involve detailed kinetic studies, isotopic labeling experiments, and the identification of reaction intermediates.

Domino Reactions: Exploring one-pot domino reactions that involve the formation and subsequent transformation of the isothiazole ring, which can provide efficient access to complex molecular architectures. researchgate.net

Photochemical and Thermal Rearrangements: Studying the photoisomerization and thermal rearrangement of isothiazole derivatives, which can lead to the formation of novel isomers with potentially interesting properties. thieme-connect.com For instance, the tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester has been shown to yield 3-phenyl(heteroaryl)isothiazole-3-carboxylic acid ethyl esters. thieme-connect.com

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. plos.org Advanced computational modeling can provide valuable insights into the properties and reactivity of this compound and guide the design of new derivatives with desired characteristics.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: Utilizing DFT to study the electronic structure, geometry, and vibrational properties of this compound and its derivatives. plos.orgmdpi.comresearchgate.net These calculations can help in understanding the molecule's reactivity and spectroscopic properties.

Molecular Docking and Dynamics Simulations: Employing molecular docking and molecular dynamics simulations to investigate the interactions of this compound derivatives with biological targets. plos.orgmdpi.comnih.gov This can aid in the rational design of new and more potent bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. mdpi.comwjahr.com These models can be used to predict the activity of newly designed compounds. mdpi.com For example, QSAR studies on isothiazole derivatives have been used to design new inhibitors of the hepatitis C virus (HCV) polymerase NS5B. mdpi.comnih.gov

Expanding the Scope of Structure-Activity Relationship Studies for Novel Applications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov Expanding the scope of SAR studies for this compound derivatives is crucial for discovering novel applications in medicine and agriculture.

Future SAR studies should focus on:

Systematic Structural Modifications: Synthesizing and evaluating a wide range of analogs of this compound with systematic modifications to the phenyl ring and the isothiazole core. nih.govrsc.orgcore.ac.uk This will help to identify the key structural features responsible for specific biological activities.

Diverse Biological Screening: Screening libraries of this compound derivatives against a broad range of biological targets to identify new therapeutic or agrochemical applications.

Metabolic Stability Studies: Investigating the metabolic stability of promising lead compounds to improve their pharmacokinetic properties and in vivo efficacy. nih.gov

SAR studies on related benzothiazole-phenyl analogs have demonstrated that substitutions on the aromatic rings can significantly impact their biological activity and metabolic stability. nih.gov

Synergistic Approaches Combining Experimental and Theoretical Research

The most effective progress in understanding and utilizing this compound will come from a synergistic approach that combines experimental and theoretical research. nih.gov

Future research should integrate:

Computational Prediction and Experimental Verification: Using computational models to predict novel synthetic pathways, reaction mechanisms, and biological activities, followed by experimental validation to confirm the theoretical findings. researchgate.net

Spectroscopic and Crystallographic Analysis with Theoretical Calculations: Combining experimental techniques like NMR, IR, and X-ray crystallography with theoretical calculations to gain a comprehensive understanding of the structural and electronic properties of this compound and its derivatives. nih.gov

Iterative Design-Synthesis-Testing Cycles: Employing an iterative cycle of computational design, chemical synthesis, and biological testing to rapidly optimize the properties of lead compounds for specific applications.

A synergistic investigation of azo-thiazole derivatives has demonstrated the power of combining synthesis, characterization, computational insights, and biological activity assessment to gain a comprehensive understanding of these molecules. nih.gov

Q & A

Basic: What are the common synthetic routes for 3-Phenylisothiazol-4-ol and its derivatives?

The synthesis typically involves cyclocondensation reactions, multi-step functionalization, and heterocyclic ring formation. Key methodologies include:

  • Cyclocondensation of thiourea derivatives with α-haloketones or esters under basic conditions to form the isothiazole core .
  • Multi-step modifications such as alkylation, Mannich reactions, or Suzuki coupling to introduce phenyl or substituted aryl groups .
  • Catalytic optimization : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency in heterocyclic systems .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitution steps .

Basic: Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.5–7.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for -OH (3200–3500 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C-S (600–700 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS distinguishes isotopic patterns and molecular ion peaks (e.g., [M+H]+^+ for C9_9H7_7NOS: 178.0293) .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress and purity .

Advanced: How can researchers optimize reaction conditions to improve yields?

  • Catalyst Screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side reactions in cyclization steps .
  • Temperature Control : Maintaining 70–80°C prevents thermal degradation of intermediates .
  • Solvent Polarity : Use DMF for nucleophilic substitutions or chloroform for Friedel-Crafts reactions to stabilize transition states .
  • Purification : Recrystallization in ethanol/water mixtures enhances purity (>95%) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

  • Theoretical vs. Experimental Comparisons : Cross-check calculated 13^{13}C NMR shifts (e.g., using ChemDraw) with experimental data to identify discrepancies in regiochemistry .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivities in crowded aromatic regions .
  • X-ray Crystallography : Resolves absolute configuration disputes for chiral derivatives .

Advanced: How do computational methods predict biological activity of analogs?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like COX-2 (anti-inflammatory) or viral polymerases. Example: Triazolo-thiazoles show IC50_{50} values <10 µM in docking studies .
  • QSAR Modeling : Hammett constants (σ) and logP values correlate substituent effects with antimicrobial potency (R2^2 > 0.85) .

Basic: What pharmacophore elements contribute to biological activity?

  • Core Structure : The isothiazole ring acts as a hydrogen-bond acceptor, while the phenyl group enhances lipophilicity for membrane penetration .
  • Key Modifications :
    • C-4 Hydroxyl : Critical for antioxidant activity via radical scavenging .
    • C-3 Substituents : Electron-withdrawing groups (e.g., -Cl, -NO2_2) improve antimicrobial efficacy .

Advanced: What challenges arise in enhancing bioavailability?

  • Poor Solubility : Use prodrug strategies (e.g., acetylated hydroxyl groups) to increase hydrophilicity .
  • Metabolic Instability : Introducing fluorine at meta/para positions reduces CYP450-mediated oxidation .
  • Formulation : Nanoencapsulation in PLGA nanoparticles improves plasma half-life (t1/2_{1/2} > 8 hrs) .

Basic: How do structural modifications affect antimicrobial properties?

  • Alkylation at C-5 : Methyl/ethyl groups enhance Gram-positive activity (MIC 2–4 µg/mL vs. S. aureus) .
  • Mannich Bases : Dimethylaminoethyl derivatives show broad-spectrum antifungal activity (e.g., IC50_{50} 1.5 µM vs. C. albicans) .

Advanced: How to assess anti-inflammatory potential methodologically?

  • In Vitro Assays : COX-2 inhibition (ELISA) and NO production (Griess reagent) in RAW 264.7 macrophages .
  • In Vivo Models : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) .
  • Docking Validation : Binding energy ≤ −8.0 kcal/mol to COX-2 active site correlates with efficacy .

Advanced: How can combinatorial chemistry expedite analog discovery?

  • Parallel Synthesis : Use Ugi or Click Chemistry to generate diverse libraries (e.g., 50+ analogs in one batch) .
  • Solid-Phase Techniques : Wang resin-supported synthesis enables rapid purification of thiazole-triazole hybrids .
  • High-Throughput Screening : FRET-based assays identify hits with >50% inhibition at 10 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.